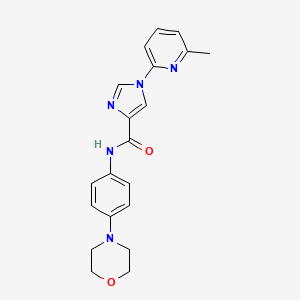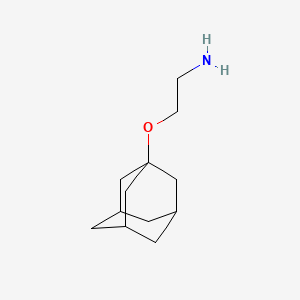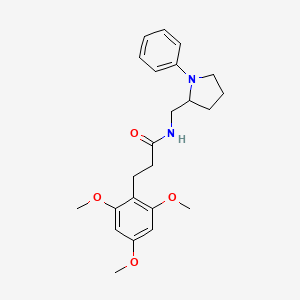
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as UWA-101, and it has shown potential as a treatment for various conditions, including depression, anxiety, and addiction. In
科学的研究の応用
Anticonvulsant Activity
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide derivatives have been studied for their potential anticonvulsant activities. For instance, Kamiński et al. (2016) synthesized a focused library of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, exhibiting promising anticonvulsant properties in preclinical seizure models in mice. These compounds demonstrated a broad spectrum of activity across various seizure models, including the maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-Hertz (6Hz) model of pharmacoresistant limbic seizures (Kamiński, Rapacz, Filipek, & Obniska, 2016).
Antinociceptive Properties
Obniska et al. (2020) conducted research on similar compounds, focusing on their antinociceptive properties. They synthesized a library of new 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides and found that these compounds showed potent antinociceptive properties in the oxaliplatin‐induced neuropathic pain model in mice. The study suggested that the mechanism of action might involve the influence on the neuronal sodium channel and the high‐voltage‐activated L‐type calcium channel (Obniska, Góra, Rapacz, Sałat, Rybka, Abram, Jakubiec, & Kamiński, 2020).
Potential in Analgesic Medication
The compound has also been linked to studies in analgesic medication. Himly et al. (2003) studied propyphenazone, a drug that belongs to the chemical group of pyrazolones, which is structurally related to this compound. Their study aimed to demonstrate that IgE-mediated Type I allergy is the main mechanism leading to immediate-type adverse reactions to the analgesic drug propyphenazone (Himly, Jahn-Schmid, Pittertschatscher, Bohle, Grubmayr, Ferreira, Ebner, & Ebner, 2003).
Molecular Docking Studies
Further studies involved molecular docking, which can provide insight into how these compounds interact with biological targets at a molecular level. For instance, El Rayes et al. (2019) conducted synthesis and molecular docking studies on derivatives of the compound, focusing on their anticancer activity. They developed a series of compounds and evaluated their antiproliferative activity in vitro, providing valuable insights into the potential therapeutic applications of these derivatives in cancer treatment (El Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2019).
作用機序
Target of action
Compounds with a pyrrolidine ring, like “N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide”, are often involved in interactions with various protein targets in the body. The specific targets would depend on the exact structure of the compound and could include various enzymes, receptors, or ion channels .
Mode of action
The compound might interact with its targets by binding to specific sites on the protein, leading to changes in the protein’s activity. This could result in the activation or inhibition of the protein, depending on the nature of the interaction .
Biochemical pathways
The compound’s effects on its protein targets could influence various biochemical pathways within the cell. This might lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability and overall pharmacokinetics. Factors such as the compound’s solubility, stability, and molecular size could influence how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it influences. This could result in a wide range of potential effects, from changes in cell growth and survival to alterations in neurotransmission or immune response .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets, or could affect its stability and hence its effectiveness .
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-27-19-14-21(28-2)20(22(15-19)29-3)11-12-23(26)24-16-18-10-7-13-25(18)17-8-5-4-6-9-17/h4-6,8-9,14-15,18H,7,10-13,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEGYYDBVQZOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)NCC2CCCN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)
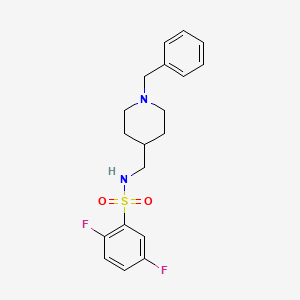
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)
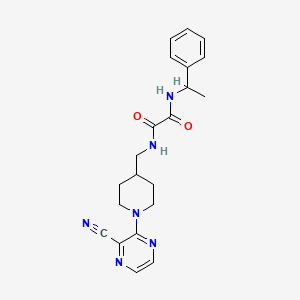
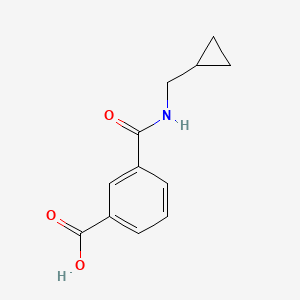
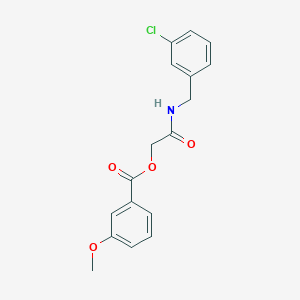
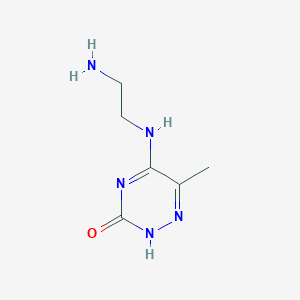

![2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2719245.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
![2-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2719249.png)
